molecular formula C6H12 B165383 2-Methyl-2-pentene CAS No. 625-27-4

2-Methyl-2-pentene

Cat. No.: B165383
CAS No.: 625-27-4
M. Wt: 84.16 g/mol
InChI Key: JMMZCWZIJXAGKW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is primarily used in chemical reactions as a reagent or a building block .

Mode of Action

As an alkene, 2-Methyl-2-pentene can undergo addition reactions. For example, in the presence of a metal catalyst, it can undergo hydrogenation, where two hydrogen atoms are added across the double bond . This results in the formation of a more saturated hydrocarbon.

Biochemical Pathways

Its chemical transformations can lead to products that may participate in various chemical or industrial processes .

Result of Action

The primary result of this compound’s action in a biological system would be the potential for cellular damage due to its reactivity. It is worth noting that this compound is flammable and can cause skin, eye, and respiratory irritation .

Action Environment

Environmental factors such as temperature and pressure can influence the reactivity and stability of this compound. For instance, increasing the temperature can increase the rate of reactions involving this compound . Additionally, it should be stored in a cool, well-ventilated area away from heat sources and open flames due to its flammability .

Preparation Methods

Chemical Reactions Analysis

2-Methyl-2-pentene undergoes various chemical reactions, including:

Oxidation:

Reduction:

  • Can be hydrogenated in the presence of a catalyst such as palladium to form 2-methylpentane.

Substitution:

Common Reagents and Conditions:

  • Ozone (O3) for ozonolysis.
  • Potassium permanganate (KMnO4) for oxidation.
  • Palladium (Pd) catalyst for hydrogenation.
  • Bromine (Br2) in carbon tetrachloride (CCl4) for halogenation.

Major Products:

  • Carbonyl compounds from ozonolysis.
  • Diols from oxidation.
  • 2-Methylpentane from hydrogenation.
  • Dibromo compounds from halogenation.

Scientific Research Applications

2-Methyl-2-pentene is utilized in various scientific research applications:

Chemistry:

Biology and Medicine:

  • Studied for its potential effects on biological systems, although specific applications in medicine are limited.

Industry:

  • Used as an intermediate in the synthesis of other organic compounds.
  • Employed in the production of polymers and other materials.

Comparison with Similar Compounds

2-Methyl-2-pentene can be compared with other similar alkenes such as:

Uniqueness: this compound is unique due to its specific structure, which influences its reactivity and the types of reactions it undergoes. Its position of the double bond and the presence of a methyl group at the second carbon atom make it distinct from other isomers.

Properties

IUPAC Name

2-methylpent-2-ene
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InChI

InChI=1S/C6H12/c1-4-5-6(2)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMZCWZIJXAGKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C)C
Source PubChem
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Molecular Formula

C6H12
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DSSTOX Substance ID

DTXSID8073217
Record name 2-Methyl-2-pentene
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Molecular Weight

84.16 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 2-Methyl-2-pentene
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Vapor Pressure

158.0 [mmHg]
Record name 2-Methyl-2-pentene
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CAS No.

625-27-4, 37275-41-5
Record name 2-Methyl-2-pentene
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Record name 2-Pentene, 2-methyl-
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Record name 2-METHYL-2-PENTENE
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Record name 2-Methyl-2-pentene
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Record name 2-PENTENE, 2-METHYL-
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Synthesis routes and methods

Procedure details

Under similar reaction conditions as in Example 5, methylenecyclohexane, methylenecyclopentane, 2-methyl-1-pentene, 2,4,4-trimethyl-2-pentene and 2,3-diphenyl-1-propene underwent the isomerization to the thermodynamically more stable isomers shown in Table 1. The isomerization of 2-methyl-1-pentene afforded only 2-methyl-2-pentene and 4-methyl-2-pentenes were not observed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-methyl-2-pentene?

A1: this compound has the molecular formula C6H12 and a molecular weight of 84.16 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, research has utilized various spectroscopic techniques to characterize this compound. For example, one study employed near-infrared spectroscopy to monitor the reaction of ozone with this compound, a model compound for natural rubber. [] Additionally, fluorescence spectroscopy revealed weak fluorescence from this compound in both vapor and solution phases, potentially originating from its lowest singlet Rydberg state. []

Q3: How does the structure of this compound influence its stability?

A3: The presence of a tri-substituted double bond in this compound significantly affects its reactivity and stability. Research has shown that it undergoes reactions like epoxidation at different rates depending on the solvent and the steric hindrance around the double bond. []

Q4: Can this compound be used to evaluate catalytic activity?

A4: Yes, this compound serves as a valuable probe molecule in catalysis research. For instance, it is used to assess the acidity and pore size of zeolite catalysts. Its isomerization to trans-3-methyl-2-pentene and trans/cis-4-methyl-2-pentene provides insights into the strength and accessibility of acidic sites within zeolite frameworks. [, , ]

Q5: What role does this compound play in propylene production?

A5: this compound acts as an intermediate in the production of isoprene, a crucial monomer for synthetic rubber. One proposed process involves isomerizing 4-methyl-1-pentene (obtained from propylene dimerization) to this compound, followed by cracking to yield isoprene. []

Q6: Are there any computational studies investigating this compound?

A6: Yes, density functional theory (DFT) calculations have been employed to study the mechanism of this compound formation during the dimerization of propene within the confined space of zeolite SAPO-5. []

Q7: How does the substitution pattern of alkenes affect their reactivity with hydroxyl radicals?

A7: Studies on the kinetics of hydroxyl radical reactions with alkyl-substituted olefins, including this compound, revealed that the number of alkyl substituents on the double bond directly influences the reaction rate constant. Increased substitution generally leads to higher rate constants, highlighting the impact of steric and electronic factors on reactivity. []

Q8: Are there any specific formulation strategies related to this compound?

A8: While this compound itself is not typically formulated into pharmaceutical products, its use in synthesizing other compounds, like fluorinated surfactants, necessitates careful consideration of formulation strategies. For example, researchers have explored incorporating branched perfluorinated chains, derived from this compound, into surfactant structures to improve their biodegradability and reduce their environmental persistence. []

Q9: Are there alternative compounds to perfluoro-2-methyl-2-pentene in surfactant synthesis?

A9: Yes, the search for environmentally friendlier alternatives to perfluorinated compounds, including those derived from perfluoro-2-methyl-2-pentene, is an active research area. One approach focuses on incorporating branched, shorter-chain perfluorinated groups to enhance biodegradability. [] Another strategy involves exploring entirely new classes of surfactants with improved environmental profiles. []

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